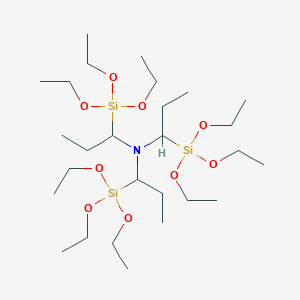
Tris(triethoxysilylpropyl)amine
Descripción general
Descripción
Tris(triethoxysilylpropyl)amine is a useful research compound. Its molecular formula is C27H63NO9Si3 and its molecular weight is 630.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery Systems : Tris(triethoxysilylpropyl)amine has been utilized in the development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery applications. These hydrogels exhibit pH and temperature-responsive swelling ratio and are influential in the drug release behavior of swollen polymers, making them suitable for targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
Polymer Synthesis : Tris(2-aminoethyl)amine (TREN) has replaced tris(dimethylaminoethyl)amine (Me6-TREN) in the Cu(0) wire catalyzed SET-LRP of methyl and n-butyl acrylates. This method, which uses TREN, is considered economical and efficient for metal-catalyzed living radical polymerization, with potential applications in continuous processes for technological applications (Moreno et al., 2017).
Coordination and Bioinorganic Chemistry : Aryl-appended tris(2-pyridylmethyl)amine ligands have been used in synthetic, biologically relevant metal complexes exhibiting properties relevant to non-heme iron-containing enzymes and Ni(II)-containing enzymes. This application is significant in understanding enzyme functionality and designing synthetic analogs (Berreau, 2007).
Photocatalysis : Tris(p-bromophenyl)amine has been studied in photochemical co-oxidation processes, playing a crucial role in the formation of sulfoxides and phosphine oxides, which is significant in the development of photochemical applications (Bonesi et al., 2018).
Supramolecular Chemistry : Tris(2-pyridylmethyl)amines have emerged as important ligands in supramolecular chemistry due to their ability to form stable and catalytically active complexes with various metals. Their applications include anion sensors, molecular switches, and building blocks in supramolecular cages (Bravin et al., 2021).
Propiedades
IUPAC Name |
1-triethoxysilyl-N,N-bis(1-triethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H63NO9Si3/c1-13-25(38(29-16-4,30-17-5)31-18-6)28(26(14-2)39(32-19-7,33-20-8)34-21-9)27(15-3)40(35-22-10,36-23-11)37-24-12/h25-27H,13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWJUPOOZZRWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N(C(CC)[Si](OCC)(OCC)OCC)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H63NO9Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione](/img/structure/B8038186.png)
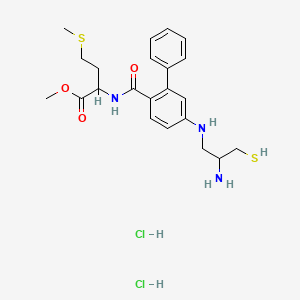
![6-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one](/img/structure/B8038197.png)
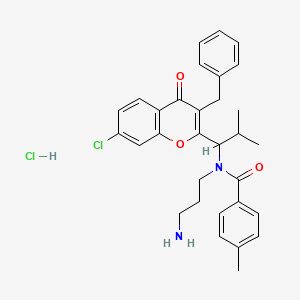
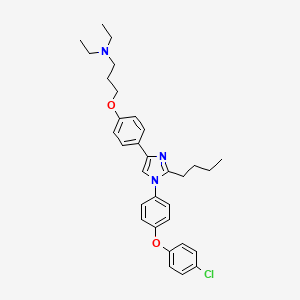



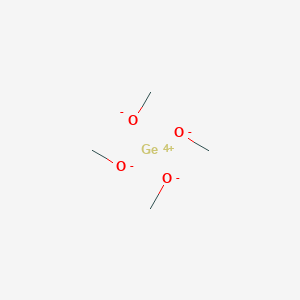
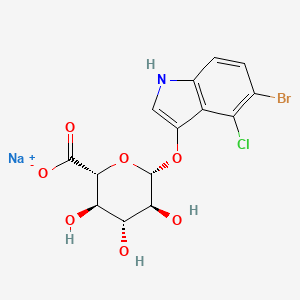
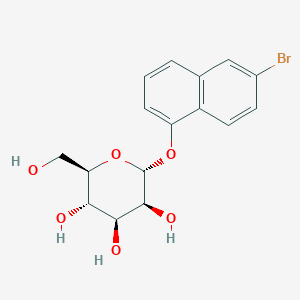


![azane;[(1S,3R,4R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B8038288.png)